molecular formula C25H27NO4 B4599400 8-methyl-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-propyl-2H-chromen-2-one

8-methyl-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-propyl-2H-chromen-2-one

Cat. No.: B4599400
M. Wt: 405.5 g/mol
InChI Key: OMXPMMGQUXWOQG-UHFFFAOYSA-N
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Description

8-methyl-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-propyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a pyrrolidinyl group attached to a phenyl ring, which is further connected to a chromen-2-one core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Scientific Research Applications

8-methyl-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-propyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and molecular targets.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-propyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with pyrrolidine under basic conditions.

    Coupling of the Two Fragments: The final step involves the coupling of the chromen-2-one core with the pyrrolidinyl-substituted phenyl derivative through an etherification reaction, typically using a strong base such as sodium hydride and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-methyl-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of 8-methyl-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group plays a crucial role in binding to these targets, while the chromen-2-one core contributes to the overall stability and activity of the compound. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-propyl-2H-chromen-2-one is unique due to the presence of the pyrrolidinyl group, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-methyl-7-[2-oxo-2-(4-pyrrolidin-1-ylphenyl)ethoxy]-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4/c1-3-6-19-15-24(28)30-25-17(2)23(12-11-21(19)25)29-16-22(27)18-7-9-20(10-8-18)26-13-4-5-14-26/h7-12,15H,3-6,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXPMMGQUXWOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methyl-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-propyl-2H-chromen-2-one
Reactant of Route 2
8-methyl-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-propyl-2H-chromen-2-one
Reactant of Route 3
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8-methyl-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-propyl-2H-chromen-2-one
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8-methyl-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-propyl-2H-chromen-2-one
Reactant of Route 5
8-methyl-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-propyl-2H-chromen-2-one
Reactant of Route 6
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8-methyl-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-propyl-2H-chromen-2-one

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